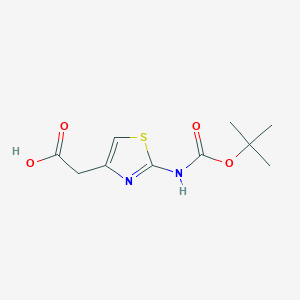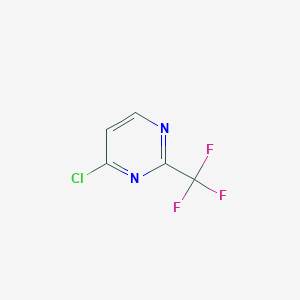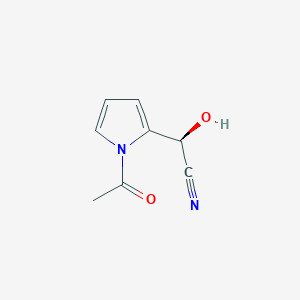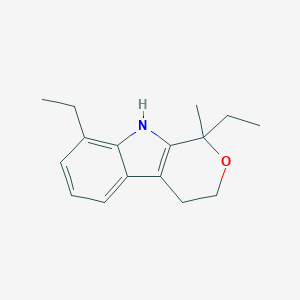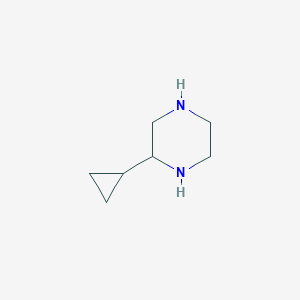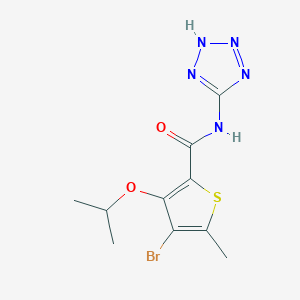
3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies.
作用機序
3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide targets the BTK pathway, which plays a critical role in B cell signaling. BTK is a key enzyme in this pathway, and its inhibition leads to the disruption of B cell activation and proliferation. 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide binds irreversibly to BTK, leading to the inhibition of downstream signaling pathways, including the NF-kB and AKT pathways. This results in the induction of apoptosis and the inhibition of cell proliferation in B cell malignancies.
Biochemical and physiological effects:
3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide has been shown to have potent anti-tumor activity in preclinical models of B cell malignancies. In addition to its anti-tumor effects, 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T cell function. 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide has also been shown to have a favorable safety profile in preclinical studies.
実験室実験の利点と制限
One of the advantages of 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide is its potency and selectivity for BTK, which makes it a promising candidate for the treatment of B cell malignancies. However, one of the limitations of 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide is its irreversible binding to BTK, which may limit its use in certain clinical settings. In addition, the long-term safety and efficacy of 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide in humans have yet to be established.
将来の方向性
For the development of 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide include clinical trials in patients with B cell malignancies, including CLL, MCL, and DLBCL. In addition, further studies are needed to determine the optimal dosing and schedule of 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide, as well as its potential use in combination with other therapies. Finally, the development of biomarkers to predict response to 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide may help to identify patients who are most likely to benefit from this therapy.
合成法
The synthesis of 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide involves several steps, including the preparation of intermediates and the final coupling reaction. The process starts with the reaction of 5-methyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-isopropoxyaniline to give the amide intermediate. The amide is then brominated using N-bromosuccinimide to give the bromoamide intermediate. The final step involves the coupling of the bromoamide intermediate with 1H-tetrazole-5-amine to give 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide.
科学的研究の応用
3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide has shown potent anti-tumor activity both as a single agent and in combination with other therapies. 3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide has also been shown to overcome resistance to other BTK inhibitors, such as ibrutinib, in preclinical models.
特性
CAS番号 |
113588-95-7 |
|---|---|
製品名 |
3-Isopropyloxy-4-bromo-5-methyl-N-(1H-tetrazol-5-yl)thiophene-2-carboxamide |
分子式 |
C10H12BrN5O2S |
分子量 |
346.21 g/mol |
IUPAC名 |
4-bromo-5-methyl-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H12BrN5O2S/c1-4(2)18-7-6(11)5(3)19-8(7)9(17)12-10-13-15-16-14-10/h4H,1-3H3,(H2,12,13,14,15,16,17) |
InChIキー |
SOFJJGBOSLSXPM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)C(=O)NC2=NNN=N2)OC(C)C)Br |
正規SMILES |
CC1=C(C(=C(S1)C(=O)NC2=NNN=N2)OC(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49503.png)
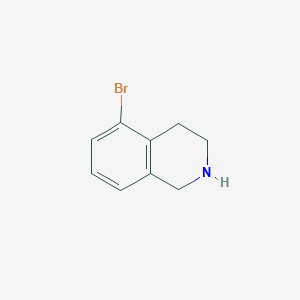
![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)

